

# Validating Biomarkers of UBX1325 Response in Diabetic Retinopathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Diabetic retinopathy (DR) and its sight-threatening complication, diabetic macular edema (DME), are leading causes of vision loss globally. The current standard of care primarily involves anti-vascular endothelial growth factor (anti-VEGF) therapies, which, while effective for many, present a significant treatment burden and are not universally efficacious. A novel therapeutic avenue targets cellular senescence, a process implicated in the pathogenesis of DR. **UBX1325**, a first-in-class senolytic agent, is at the forefront of this approach. This guide provides a comprehensive comparison of **UBX1325** with the established anti-VEGF therapies, focusing on the validation of biomarkers to predict and monitor treatment response.

### **UBX1325:** A Novel Senolytic Approach

**UBX1325** is a small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein that is crucial for the survival of senescent cells.[1][2] In diabetic retinopathy, an accumulation of senescent cells in the retinal vasculature contributes to inflammation, vascular leakage, and pathological angiogenesis.[3][4] By selectively eliminating these senescent cells, **UBX1325** aims to modulate the underlying disease process, potentially offering a more durable and disease-modifying treatment compared to therapies that primarily target downstream signaling molecules like VEGF.[4][5]

### **Signaling Pathway of UBX1325**



The mechanism of action of **UBX1325** centers on the induction of apoptosis in senescent retinal cells. The following diagram illustrates the targeted signaling pathway.



Click to download full resolution via product page

UBX1325 inhibits Bcl-xL, leading to apoptosis of senescent cells.

# Comparative Efficacy: UBX1325 vs. Anti-VEGF Therapies

Clinical trials have provided initial evidence for the efficacy and safety of **UBX1325** in patients with DME who have had a suboptimal response to anti-VEGF therapies. The BEHOLD (Phase 2a) and ASPIRE (Phase 2b) studies are pivotal in understanding the clinical potential of **UBX1325**.



| Parameter                 | UBX1325 (BEHOLD &<br>ASPIRE Trials)                                                                                                                   | Anti-VEGF Therapies<br>(Aflibercept, Ranibizumab,<br>Bevacizumab)                                |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Primary Efficacy Endpoint | Mean change in Best-<br>Corrected Visual Acuity<br>(BCVA) from baseline.[6]                                                                           | Mean change in Best-<br>Corrected Visual Acuity<br>(BCVA) from baseline.                         |
| Key Secondary Endpoints   | Change in Central Subfield<br>Thickness (CST), need for<br>rescue medication.[6]                                                                      | Change in Central Subfield Thickness (CST), proportion of patients with significant vision gain. |
| Reported BCVA Gains       | BEHOLD: +6.2 ETDRS letters<br>at 48 weeks.[7] ASPIRE: Non-<br>inferior to aflibercept at 36<br>weeks, with a mean change of<br>+5.5 ETDRS letters.[8] | Generally, a mean improvement of 9-13 ETDRS letters at 1 year in pivotal trials.                 |
| Effect on CST             | BEHOLD: Stable CST in non-<br>rescued patients.[5] ASPIRE:<br>Some increase in CST<br>observed at weeks 16 and 20.<br>[8]                             | Significant reduction in CST is a primary anatomical outcome.                                    |
| Treatment Frequency       | Single injection in BEHOLD<br>showed durable effects up to<br>48 weeks.[5] ASPIRE involved<br>injections every 8 weeks.[8]                            | Typically requires frequent injections (monthly or every 2 months initially).                    |
| Patient Population        | Primarily patients with suboptimal response to prior anti-VEGF treatment.[6]                                                                          | Broadly indicated for treatment-naïve and previously treated patients.                           |

## **Biomarkers of Treatment Response**

A critical aspect of optimizing patient outcomes and advancing drug development is the identification and validation of biomarkers that can predict or monitor the response to a given therapy.



## Established and Investigational Biomarkers for Anti-VEGF Therapy

A number of imaging and molecular biomarkers have been investigated for their ability to predict the response to anti-VEGF treatment in diabetic macular edema.



| Biomarker Category            | Biomarker                                            | Method of Detection                                                                                                      | Association with Treatment Response                                                             |
|-------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Imaging (OCT)                 | Disorganization of<br>Retinal Inner Layers<br>(DRIL) | Spectral-Domain Optical Coherence Tomography (SD- OCT)                                                                   | Presence and severity of DRIL are associated with poorer visual acuity outcomes.                |
| Hyperreflective Foci<br>(HRF) | SD-OCT                                               | Presence may indicate a more inflammatory phenotype and potentially a better response to corticosteroids.                |                                                                                                 |
| Subretinal Fluid (SRF)        | SD-OCT                                               | Presence at baseline has been variably associated with both better and worse treatment outcomes.                         |                                                                                                 |
| Molecular (Aqueous<br>Humor)  | VEGF                                                 | Immunoassay (ELISA,<br>Multiplex)                                                                                        | Higher baseline levels<br>may predict a better<br>initial response to anti-<br>VEGF therapy.[9] |
| Interleukin-6 (IL-6)          | Immunoassay                                          | Elevated levels are associated with inflammation and may indicate a less robust response to anti-VEGF monotherapy.  [10] |                                                                                                 |
| Interleukin-8 (IL-8)          | Immunoassay                                          | Similar to IL-6,<br>elevated levels<br>suggest a significant                                                             |                                                                                                 |



inflammatory component.[11]

### Potential Biomarkers for UBX1325 Response

Given the mechanism of action of **UBX1325**, the most relevant biomarkers are likely those that reflect the burden of senescent cells and the activity of the Senescence-Associated Secretory Phenotype (SASP).



| Biomarker Category                                   | Potential Biomarker                       | Method of Detection                                                                                                    | Hypothesized Association with UBX1325 Response                                                                                                                                        |
|------------------------------------------------------|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular (Aqueous<br>Humor)                         | SASP Factors (e.g.,<br>IL-6, IL-8, PAI-1) | lmmunoassay<br>(Multiplex)                                                                                             | High baseline levels may indicate a greater senescent cell burden and predict a more significant response to UBX1325. A decrease post-treatment would indicate target engagement.[12] |
| Bcl-xL                                               | Proteomics,<br>Immunoassay                | Higher levels in retinal cells could theoretically identify patients more likely to respond to a Bcl-xL inhibitor.[13] |                                                                                                                                                                                       |
| Imaging (OCT)                                        | Changes in Retinal<br>Vasculature         | OCT Angiography<br>(OCTA)                                                                                              | Reduction in neovascularization and normalization of retinal vasculature would be expected outcomes.                                                                                  |
| Resolution of<br>Inflammatory Markers<br>(e.g., HRF) | SD-OCT                                    | A decrease in hyperreflective foci could reflect the anti-inflammatory effect of senescent cell clearance.             |                                                                                                                                                                                       |

# Experimental Protocols Optical Coherence Tomography (OCT) Imaging



- Procedure: Patients undergo spectral-domain OCT (SD-OCT) imaging of the macula.
   Standardized protocols, such as those used in the DRCR.net studies, involve a 6x6 mm macular cube scan centered on the fovea.[14]
- Analysis: The OCT scans are analyzed for both quantitative and qualitative biomarkers.
  - Quantitative: Central Subfield Thickness (CST) is automatically calculated by the OCT software.
  - Qualitative: Experienced graders assess the presence and severity of DRIL, HRF, and SRF on the B-scans.
- Workflow Diagram:





Click to download full resolution via product page

Workflow for OCT biomarker analysis in clinical trials.

### **Aqueous Humor Biomarker Analysis**

- Sample Collection: A small volume (50-100 μL) of aqueous humor is collected via an anterior chamber paracentesis immediately prior to intravitreal injection. Samples are immediately placed on ice and then stored at -80°C until analysis.[10]
- Analysis Method: Multiplex immunoassay (e.g., Luminex technology) is used to simultaneously quantify the concentrations of multiple cytokines and growth factors (e.g., VEGF, IL-6, IL-8, PAI-1) in the aqueous humor samples.[15]
- · Workflow Diagram:





Click to download full resolution via product page

Workflow for aqueous humor biomarker analysis.

### **Conclusion and Future Directions**

**UBX1325** represents a promising and mechanistically distinct approach to the treatment of diabetic retinopathy. While clinical efficacy endpoints from the BEHOLD and ASPIRE trials are encouraging, the identification and validation of specific biomarkers for **UBX1325** response are crucial for its successful integration into clinical practice. Future research should focus on



dedicated biomarker sub-studies within larger clinical trials to correlate imaging and molecular markers with treatment outcomes. In particular, longitudinal analysis of SASP factors in the aqueous humor of patients treated with **UBX1325** could provide direct evidence of target engagement and a means to predict therapeutic response. The development of a robust biomarker panel for senolytic therapies will be instrumental in personalizing treatment for patients with diabetic retinopathy and realizing the full potential of this novel therapeutic class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Levels of cytokines in the aqueous humor guided treatment of refractory macular edema in adult-onset coats' disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Senolytics in the treatment of diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.unitybiotechnology.com [ir.unitybiotechnology.com]
- 5. modernretina.com [modernretina.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Multifocal Electroretinography Changes after UBX1325 (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Aqueous Humor Cytokines and Long-Term Response to Anti-Vascular Endothelial Growth Factor Therapy in Diabetic Macular Edema PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous Cytokine Expression and Higher-Order OCT Biomarkers: Assessment of the Anatomic-Biologic Bridge in the IMAGINE DME Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of cytokines in the aqueous humor during intravitreal Ranibizumab treatment of diabetic macular edema PMC [pmc.ncbi.nlm.nih.gov]
- 12. Senescence-associated secretory phenotype contributes to pathological angiogenesis in retinopathy PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. Mcl-1 and Bcl-xL levels predict responsiveness to dual MEK/Bcl-2 inhibition in B-cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating Biomarkers of UBX1325 Response in Diabetic Retinopathy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861950#validating-biomarkers-of-ubx1325-response-in-diabetic-retinopathy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com